molecular formula C12H14N2O3S B2691787 N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide CAS No. 2034427-50-2

N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide

Cat. No.: B2691787
CAS No.: 2034427-50-2
M. Wt: 266.32
InChI Key: JEJGTBIKOJPKHF-UHFFFAOYSA-N
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Description

N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide is a compound that features a benzenesulfonamide group linked to a 1,2-oxazole ring via a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide typically involves the formation of the oxazole ring followed by its attachment to the benzenesulfonamide moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. This is followed by a coupling reaction with benzenesulfonamide using reagents such as sulfonyl chlorides and amines .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolone derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring and benzenesulfonamide group can form non-covalent interactions with these targets, influencing their activity and leading to various biological effects. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzenesulfonamide derivatives and oxazole-containing molecules. Examples are:

  • N-(3-(1,2-oxazol-4-yl)propyl)benzenesulfonamide
  • N-(3-(1,2-oxazol-4-yl)propyl)benzenesulfonamide
  • N-(3-(1,2-oxazol-4-yl)propyl)benzenesulfonamide

Uniqueness

N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

N-[3-(1,2-oxazol-4-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3S/c15-18(16,12-6-2-1-3-7-12)14-8-4-5-11-9-13-17-10-11/h1-3,6-7,9-10,14H,4-5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEJGTBIKOJPKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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